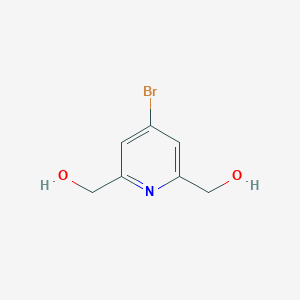

4-Bromopyridine-2,6-dimethanol

Description

Properties

IUPAC Name |

[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHIIERVIUJUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349071 | |

| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120491-88-5 | |

| Record name | 4-Bromo-2,6-pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromopyridine-2,6-dimethanol (CAS No. 120491-88-5). This document is intended for professionals in the fields of chemical research, drug discovery, and materials science.

Chemical and Physical Properties

4-Bromopyridine-2,6-dimethanol is a solid, brominated pyridine derivative.[1][2] Its core structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two hydroxymethyl groups at the 2- and 6-positions. This unique arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis.

Quantitative Data Summary

A summary of the available quantitative data for 4-Bromopyridine-2,6-dimethanol is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [2][3] |

| Molecular Weight | 218.05 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Boiling Point | 369.7 °C at 760 mmHg | [4] |

| Density | 1.724 g/cm³ | [4] |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This involves the formation of a diester intermediate, followed by reduction to the target diol.

Caption: Proposed synthetic pathway for 4-Bromopyridine-2,6-dimethanol.

Experimental Protocol for Precursor Synthesis: Dimethyl 4-bromopyridine-2,6-dicarboxylate

The synthesis of the precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate, has been reported and generally involves the esterification of 4-bromopyridine-2,6-dicarboxylic acid.[5]

Materials:

-

4-Bromopyridine-2,6-dicarboxylic acid

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.[5]

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[5]

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.[5]

-

The crude product can be purified by recrystallization or column chromatography.[5]

Proposed Experimental Protocol for the Synthesis of 4-Bromopyridine-2,6-dimethanol

This proposed protocol is based on the general principle of ester reduction to alcohols using a suitable reducing agent.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Ice bath

-

Quenching agent (e.g., water, ethyl acetate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, prepare a suspension of the reducing agent (e.g., LiAlH₄) in the appropriate anhydrous solvent (e.g., THF).

-

Cool the suspension in an ice bath.

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in the same anhydrous solvent and add it dropwise to the cooled suspension of the reducing agent via an addition funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of a suitable quenching agent (e.g., water or ethyl acetate) while cooling the flask in an ice bath.

-

Perform an aqueous workup, which may involve the addition of an acid or base to facilitate the separation of the product.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 4-Bromopyridine-2,6-dimethanol.

-

The crude product may be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 4-Bromopyridine-2,6-dimethanol is not available in the reviewed literature. The following are predicted spectral characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

-

Aromatic Protons (H-3, H-5): A singlet in the aromatic region (δ 7.0-8.5 ppm).

-

Hydroxymethyl Protons (-CH₂OH): A singlet (δ 4.5-5.0 ppm).

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four distinct signals.

-

C-4 (C-Br): The carbon atom attached to the bromine is expected to be in the range of δ 130-145 ppm.

-

C-2, C-6 (C-CH₂OH): The carbon atoms attached to the hydroxymethyl groups are expected to be in the range of δ 155-165 ppm.

-

C-3, C-5: The unsubstituted aromatic carbons are expected to appear in the range of δ 120-130 ppm.

-

-CH₂OH: The carbon of the hydroxymethyl group is expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C=C and C=N Stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.

-

C-Br Stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation may involve the loss of the hydroxymethyl groups and the bromine atom.

Reactivity and Potential Applications

The chemical reactivity of 4-Bromopyridine-2,6-dimethanol is dictated by its three functional groups: the pyridine ring, the bromine atom, and the two primary alcohol moieties.

Reactivity Profile

-

Pyridine Ring: The nitrogen atom can act as a base or a nucleophile and can be quaternized. It can also coordinate to metal centers, making the molecule a potential ligand in coordination chemistry.

-

Bromine Atom: The bromine at the 4-position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution reactions and a suitable substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, offering a pathway to a diverse library of derivatives.

-

Hydroxymethyl Groups: The primary alcohol groups can undergo typical alcohol reactions, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. They can also be converted to better leaving groups for subsequent nucleophilic substitution reactions.

Caption: Potential reactivity of 4-Bromopyridine-2,6-dimethanol.

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities or applications for 4-Bromopyridine-2,6-dimethanol have been reported, its structural features suggest several potential areas of interest for researchers.

-

Scaffold for Drug Discovery: The trifunctional nature of this molecule makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. The ability to modify all three positions allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. Brominated pyridines are a known class of compounds with a range of biological activities, including anticancer and antimicrobial properties.[6]

-

Ligand for Coordination Chemistry: The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions. Metal complexes of pyridine derivatives have shown a wide range of applications, including catalysis and as therapeutic agents.

-

Building Block for Materials Science: The rigid pyridine core and the reactive functional groups make it a potential building block for the synthesis of functional polymers, macrocycles, and supramolecular assemblies.

Conclusion

4-Bromopyridine-2,6-dimethanol is a chemical compound with significant potential as a versatile building block in organic synthesis. While experimental data on its properties and synthesis are scarce in the public domain, this guide provides a comprehensive overview based on available information and chemical principles. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research into the synthesis, characterization, and exploration of the reactivity of this compound is warranted to unlock its full potential in drug discovery, coordination chemistry, and materials science.

References

An In-depth Technical Guide to 4-Bromopyridine-2,6-dimethanol

CAS Number: 120491-88-5

This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol, a functionalized heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in medicinal chemistry and materials science.

Core Physical and Chemical Properties

While extensive experimental data for 4-Bromopyridine-2,6-dimethanol is limited in publicly available literature, its key properties can be identified.[1][2] The following table summarizes its core attributes.

| Property | Value | Source |

| CAS Number | 120491-88-5 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| IUPAC Name | (4-bromopyridine-2,6-diyl)dimethanol | |

| Canonical SMILES | C1=C(C=C(N=C1CO)CO)Br | [1] |

| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 53.4 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Bromopyridine-2,6-dimethanol can be achieved via the reduction of its corresponding diester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This precursor is synthesized from chelidamic acid through esterification and subsequent bromination.[3]

Proposed Synthetic Pathway

Experimental Protocol: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol describes a general procedure for the reduction of the diester to the diol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Addition of Ester: Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Work-up: Filter the resulting granular precipitate through a pad of Celite and wash it thoroughly with THF and ethyl acetate.

-

Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-Bromopyridine-2,6-dimethanol.

Potential Applications in Research and Drug Development

Substituted pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[4] The unique structure of 4-Bromopyridine-2,6-dimethanol, featuring a central pyridine ring with a bromine atom and two methanol groups, makes it a versatile intermediate for synthesizing more complex molecules.[3]

Key Application Areas:

-

Medicinal Chemistry Intermediate: The bromine atom at the 4-position serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of diverse molecular libraries for screening against various disease targets.[5][6] The two hydroxyl groups offer sites for further functionalization, such as esterification or etherification, to modulate the compound's physicochemical properties.

-

Ligand for Metal Complexes: The pyridine nitrogen and the two hydroxyl groups can act as coordination sites, making the molecule a potential ligand for forming stable complexes with transition metals.[7] Such complexes are explored for applications in catalysis and as potential therapeutic agents with enhanced biological activity.[7][8]

-

Potential Biological Activity: While direct biological data is scarce, related brominated pyridine compounds have shown potential as anticancer and antimicrobial agents.[4][9] The structural motifs within 4-Bromopyridine-2,6-dimethanol suggest that its derivatives could be investigated for similar pharmacological activities.

Drug Discovery Workflow

The following diagram illustrates the role of 4-Bromopyridine-2,6-dimethanol as a building block in a typical drug discovery pipeline.

Safety Information

References

Technical Guide: 4-Bromopyridine-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol, a key heterocyclic compound. The document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential role in modulating critical biological signaling pathways.

Core Compound Data

Quantitative data for 4-Bromopyridine-2,6-dimethanol is summarized in the table below, providing a clear reference for its key physical and chemical properties.

| Property | Value |

| Molecular Weight | 218.0479 g/mol |

| Chemical Formula | C₇H₈BrNO₂ |

| CAS Number | 120491-88-5 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| InChI | InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 |

| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N |

| Synonyms | (4-bromopyridine-2,6-diyl)dimethanol, 4-Bromo-2,6-bis(hydroxymethyl)pyridine |

Potential Biological Significance: Modulation of the NF-κB Signaling Pathway

Pyridine-based molecules are recognized for their diverse biological activities, including the ability to modulate key signaling pathways implicated in various diseases.[1][2] One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, immune responses, cell proliferation, and survival.[3][4] The dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4]

The canonical NF-κB pathway is a primary target for therapeutic intervention.[4] In its inactive state, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[3] Pyridine derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the degradation of IκBα.[3]

Synthesis of 4-Bromopyridine-2,6-dimethanol

A plausible synthetic route to 4-Bromopyridine-2,6-dimethanol can be conceptualized based on established methodologies for the synthesis of substituted pyridines. A common strategy involves the synthesis of the core pyridinedimethanol structure followed by selective bromination. An alternative, and often more controlled, approach is to start from a pre-functionalized pyridine ring, such as chelidamic acid, and perform subsequent modifications.

The following experimental workflow outlines a two-step process starting from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, involving bromination followed by reduction.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds and provide a robust framework for the laboratory-scale preparation of 4-Bromopyridine-2,6-dimethanol.

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This procedure is adapted from synthetic methods for the bromination of hydroxypyridines.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) (1.5 - 2.0 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Dimethyl 4-bromopyridine-2,6-dicarboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diester.

Step 2: Synthesis of 4-Bromopyridine-2,6-dimethanol

This protocol is based on the reduction of pyridine dicarboxylates to the corresponding dimethanol.

-

Reaction Setup: Dissolve the purified Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (4.0 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution.

-

Concentration: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as a 10:1 mixture of dichloromethane/methanol.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromopyridine-2,6-dimethanol as a solid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

This guide provides foundational information for researchers working with 4-Bromopyridine-2,6-dimethanol. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and available starting materials.

References

Synthesis of 4-Bromopyridine-2,6-dimethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Bromopyridine-2,6-dimethanol, a valuable building block in medicinal chemistry and materials science. The presented pathway commences with the readily available chelidamic acid and proceeds through key intermediates to yield the target diol. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

I. Synthetic Strategy Overview

The synthesis of 4-Bromopyridine-2,6-dimethanol can be efficiently achieved in a three-step sequence starting from chelidamic acid. The overall strategy involves:

-

Esterification: Conversion of the carboxylic acid functionalities of chelidamic acid to their corresponding methyl esters to yield Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

Bromination: Introduction of the bromine atom at the 4-position of the pyridine ring to form Dimethyl 4-bromopyridine-2,6-dicarboxylate.

-

Reduction: Reduction of the diester intermediate to the target 4-Bromopyridine-2,6-dimethanol.

This synthetic route is illustrated in the following workflow diagram:

Caption: Synthetic pathway for 4-Bromopyridine-2,6-dimethanol.

II. Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Chelidamic acid | C₇H₅NO₅ | 183.12 | White to off-white powder | 138-60-3 |

| Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | C₉H₉NO₅ | 211.17 | White solid | 162102-79-6 |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | White to off-white powder | 162102-79-6 |

| 4-Bromopyridine-2,6-dimethanol | C₇H₈BrNO₂ | 218.05 | Solid (predicted) | 120491-88-5 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |

| Step 1: Esterification of Chelidamic Acid | Methanol, Sulfuric Acid (catalytic) | Methanol | Reflux | 8-12 hours | High |

| Step 2: Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Phosphorus oxybromide or Phosphorus pentabromide | Toluene | 110 °C | 6 hours | Good to High |

| Step 3: Reduction of Dimethyl 4-bromopyridine-2,6-dicarboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | 0 °C to reflux | Several hours | Moderate to Good |

III. Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis of 4-Bromopyridine-2,6-dimethanol.

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

This procedure details the esterification of chelidamic acid to its corresponding dimethyl ester.

Materials:

-

Chelidamic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Suspend chelidamic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 8-12 hours, during which the solid starting material should dissolve.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.

-

The crude product can be purified further by recrystallization from methanol if necessary.

Step 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol describes the bromination of the 4-hydroxy group of the pyridine ring.

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅)

-

Toluene

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) and toluene.

-

Carefully add phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) (a slight excess) to the stirred suspension.

-

Heat the reaction mixture to 110 °C and maintain it at this temperature for approximately 6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude Dimethyl 4-bromopyridine-2,6-dicarboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to afford a white to off-white solid.

Step 3: Synthesis of 4-Bromopyridine-2,6-dimethanol

This final step involves the reduction of the diester to the corresponding diol using a powerful reducing agent.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Sodium sulfate decahydrate or a sequential quench with water and NaOH solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (a molar excess, typically 2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄. A common method is the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added cautiously until the grey precipitate turns white and is easily filterable.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings, dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromopyridine-2,6-dimethanol.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

IV. Mandatory Visualization

The logical relationship of the experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of 4-Bromopyridine-2,6-dimethanol.

Spectroscopic Profile of 4-Bromopyridine-2,6-dimethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromopyridine-2,6-dimethanol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a reliable predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The introduction of a bromine atom at the 4-position of the pyridine-2,6-dimethanol backbone is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for 4-Bromopyridine-2,6-dimethanol are presented below, assuming a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4-Bromopyridine-2,6-dimethanol in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3, H-5 | ~7.5 - 7.7 | Singlet | 2H |

| Methylene (-CH₂) | ~4.5 - 4.7 | Singlet | 4H |

| Hydroxyl (-OH) | ~5.0 - 5.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for 4-Bromopyridine-2,6-dimethanol in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~160 - 162 |

| C-4 | ~130 - 135 |

| C-3, C-5 | ~120 - 122 |

| Methylene (-CH₂) | ~62 - 64 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 4-Bromopyridine-2,6-dimethanol are summarized below.

Table 3: Predicted IR Absorption Bands for 4-Bromopyridine-2,6-dimethanol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=N, C=C Stretch | Pyridine Ring | 1550 - 1600 | Medium-Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1050 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Bromopyridine-2,6-dimethanol, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 4-Bromopyridine-2,6-dimethanol

| m/z Value | Interpretation | Notes |

| 217/219 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 186/188 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |

| 138 | [M - Br]⁺ | Loss of a bromine radical. |

| 107 | [M - Br - CH₂OH]⁺ | Subsequent loss of a hydroxymethyl radical. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Bromopyridine-2,6-dimethanol in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire the spectrum at 298 K using a standard proton pulse program. A spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters: Utilize a proton-decoupled pulse program. A spectral width of 0-200 ppm and a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and automatically subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Parameters:

-

ESI-MS: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). An ionization energy of 70 eV is standard.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the Spectroscopic Analysis of a Compound.

An In-depth Technical Guide to the Crystal Structure of 4-Bromopyridine-2,6-dimethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dimethanol. Despite its availability from chemical suppliers, a definitive crystal structure for 4-Bromopyridine-2,6-dimethanol has not been reported in publicly accessible crystallographic databases. This guide summarizes the available physicochemical data, outlines a plausible synthetic route based on related compounds, and presents a detailed analysis of the crystal structure of a closely related analogue, 4-bromo-2,6-bis(hydroxymethyl)phenol, to offer insights into the potential solid-state conformation of the title compound. All quantitative data is presented in structured tables, and experimental protocols are detailed.

Introduction

4-Bromopyridine-2,6-dimethanol, also known as 4-bromo-2,6-bis(hydroxymethyl)pyridine, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine core is a common scaffold in pharmacologically active compounds, and the bromo- and hydroxymethyl- functional groups offer versatile handles for further chemical modifications, such as cross-coupling reactions and esterifications. Understanding the three-dimensional structure of this molecule is crucial for rational drug design, crystal engineering, and predicting its interactions with biological targets.

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and other publicly available resources did not yield an experimentally determined crystal structure for 4-Bromopyridine-2,6-dimethanol. Therefore, this guide provides the available data for the title compound and a detailed crystallographic analysis of a structurally similar phenol analogue.

Physicochemical Properties of 4-Bromopyridine-2,6-dimethanol

While the full crystal structure is not available, some basic physicochemical properties have been reported.

| Property | Value | Reference |

| CAS Number | 120491-88-5 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [2] |

| Boiling Point | 369.7°C at 760 mmHg | [1] |

| Density | 1.724 g/cm³ | [1] |

| SMILES | C1=C(C=C(N=C1CO)CO)Br | [1] |

| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | [1] |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 4-Bromopyridine-2,6-dimethanol can be adapted from the synthesis of related compounds. The most direct approach would be the bromination of the parent compound, 2,6-bis(hydroxymethyl)pyridine.

3.1. Synthesis of the Precursor: 2,6-Bis(hydroxymethyl)pyridine

A biocatalytic approach for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been reported, offering a green and efficient method.[3] Alternatively, a chemical reduction of the commercially available pyridine-2,6-dicarboxylic acid can be employed.

3.2. Proposed Bromination Protocol

The following protocol is adapted from the synthesis of 2,6-bis(bromomethyl)pyridine.[4]

Materials:

-

2,6-bis(hydroxymethyl)pyridine

-

48% Hydrobromic acid (HBr)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,6-bis(hydroxymethyl)pyridine in a round-bottom flask, slowly add an excess of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of potassium carbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-Bromopyridine-2,6-dimethanol can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Logical Workflow for Proposed Synthesis

References

Navigating the Solubility Landscape of 4-Bromopyridine-2,6-dimethanol: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 4-Bromopyridine-2,6-dimethanol, a key heterocyclic compound relevant in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. While specific quantitative solubility data for 4-Bromopyridine-2,6-dimethanol is not extensively available in published literature, this document provides a comprehensive framework for its determination.

This guide outlines a robust experimental protocol for researchers to generate precise and reliable solubility data. Additionally, it includes a template for data presentation and a visual representation of the experimental workflow to assist scientists and drug development professionals in their research endeavors.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4-Bromopyridine-2,6-dimethanol in a range of organic solvents has not been formally published. Researchers are encouraged to determine this data experimentally to support their specific applications. The following table provides a structured template for recording and comparing solubility measurements at a defined temperature.

Table 1: Experimentally Determined Solubility of 4-Bromopyridine-2,6-dimethanol at 25°C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| 1,4-Dioxane | ||||

| Halogenated | Dichloromethane (DCM) | |||

| Chloroform | ||||

| Aprotic Polar | Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Esters | Ethyl Acetate | |||

| Hydrocarbons | Toluene | |||

| Hexane |

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2] This protocol provides a step-by-step guide to obtaining accurate quantitative data for 4-Bromopyridine-2,6-dimethanol.

Objective: To determine the saturation concentration of 4-Bromopyridine-2,6-dimethanol in various organic solvents at a constant temperature.

Materials and Equipment:

-

4-Bromopyridine-2,6-dimethanol (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps or sealed ampoules

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromopyridine-2,6-dimethanol to a series of glass vials. An excess is critical to ensure that a solid phase remains in equilibrium with the solution.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[1][3]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is crucial to prevent artificially high concentration readings.

-

-

Sample Analysis and Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of 4-Bromopyridine-2,6-dimethanol in the diluted sample using a pre-calibrated analytical instrument.

-

UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law to determine the concentration of the unknown sample.[4][5][6]

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method and generate a calibration curve by plotting the peak area against the concentration of standard solutions.[7][8][9]

-

-

-

Calculation and Reporting:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of 4-Bromopyridine-2,6-dimethanol.

Caption: Workflow for solubility determination.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 5. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

Stability and Storage of 4-Bromopyridine-2,6-dimethanol: A Technical Guide

Disclaimer: Specific stability and degradation data for 4-Bromopyridine-2,6-dimethanol are limited in publicly available literature. The following guide is based on data from structurally related compounds, including 4-bromopyridine derivatives and compounds with similar functional groups, as well as general principles of chemical stability. It is intended to serve as a reference for researchers, scientists, and drug development professionals. Experimental validation under specific laboratory conditions is strongly recommended.

Overview and Chemical Profile

4-Bromopyridine-2,6-dimethanol is a heterocyclic organic compound. Its structure, featuring a brominated pyridine ring with two hydroxymethyl substituents, suggests potential sensitivities to oxidation, light, and temperature. Understanding these potential liabilities is crucial for maintaining its integrity during storage and handling, ensuring the reliability of experimental results in research and drug development.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of 4-Bromopyridine-2,6-dimethanol. The following recommendations are synthesized from best practices for analogous chemical compounds.

Summary of Recommended Conditions

For quick reference, the following table summarizes the recommended storage and handling conditions for 4-Bromopyridine-2,6-dimethanol.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Store in amber vials or in the dark. | Pyridine and brominated compounds can be light-sensitive. |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound may be hygroscopic. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |

Handling Workflow

The following diagram illustrates a recommended workflow for handling 4-Bromopyridine-2,6-dimethanol in a laboratory setting to minimize degradation.

Caption: Figure 1. Recommended Handling Workflow for 4-Bromopyridine-2,6-dimethanol.

Potential Degradation Pathways

The chemical structure of 4-Bromopyridine-2,6-dimethanol suggests several potential degradation pathways. The presence of a brominated pyridine ring and benzylic alcohol functional groups are key areas of potential instability.

Pyridine and its derivatives are generally stable but can react with potent oxidizing agents. The bromine substituent on the aromatic ring may be susceptible to dehalogenation reactions, particularly in the presence of certain catalysts or under reducing conditions. The benzylic alcohol groups are prone to oxidation, which could lead to the formation of aldehydes or carboxylic acids. Benzyl alcohol itself is known to slowly oxidize to benzaldehyde and benzoic acid upon exposure to air.

The following diagram illustrates these potential degradation pathways.

Caption: Figure 2. Potential Degradation Pathways for 4-Bromopyridine-2,6-dimethanol.

Generalized Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies on 4-Bromopyridine-2,6-dimethanol, the following generalized protocol, based on established guidelines such as those from the ICH and EMA, can be adapted.[1][2][3][4][5]

Objective

To evaluate the stability of 4-Bromopyridine-2,6-dimethanol under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.

Materials

-

4-Bromopyridine-2,6-dimethanol (minimum of three batches, if available)

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Stability chambers or incubators with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC, LC-MS, NMR)

-

Validated stability-indicating analytical method

Experimental Design

The following table outlines a general framework for a stability study.

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25°C / 60% RH | 0, 3, 6 months |

| Forced Degradation | ||

| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ at room temp. | 0, 2, 4, 8, 24 hours |

| Thermal Stress | 60°C | 0, 1, 3, 7 days |

| Photostability | ICH Q1B conditions | As per guideline |

Procedure

-

Initial Analysis (Time 0): Characterize the initial purity and physical properties (e.g., appearance, solubility) of the 4-Bromopyridine-2,6-dimethanol samples.

-

Sample Storage: Place the samples in the designated stability chambers under the conditions outlined in the experimental design.

-

Time Point Analysis: At each scheduled time point, withdraw samples and analyze them using the validated stability-indicating method.

-

Data Evaluation: Compare the results at each time point to the initial analysis. Monitor for any significant changes in purity, the appearance of degradation products, or changes in physical properties.

Data Presentation

The results of the stability study should be presented in a clear and organized manner. A summary table, as shown below, is recommended for presenting the quantitative data.

| Condition | Time Point | Purity (%) | Appearance | Degradation Products (%) |

| 2-8°C | 0 | |||

| 3 months | ||||

| ... | ||||

| 25°C/60%RH | 0 | |||

| 3 months | ||||

| ... |

Conclusion

References

Potential Impurities in 4-Bromopyridine-2,6-dimethanol

An In-depth Technical Guide to the Purity Analysis of 4-Bromopyridine-2,6-dimethanol

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Bromopyridine-2,6-dimethanol, a key building block in various synthetic applications. Due to the limited publicly available data for this specific compound, this guide leverages established analytical techniques for closely related bromopyridine derivatives to provide robust, illustrative protocols and data.

The purity profile of 4-Bromopyridine-2,6-dimethanol is intrinsically linked to its synthetic route. A common pathway to this compound likely involves the reduction of the corresponding dialdehyde or diester, which in turn may be synthesized from a precursor like chelidamic acid.[1] Potential impurities can therefore be categorized as process-related impurities (unreacted starting materials, intermediates, and by-products) or degradation products.

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Residual amounts of the starting material for the final reduction step (e.g., 4-bromopyridine-2,6-dicarboxylate or 4-bromopyridine-2,6-dicarbaldehyde).

-

Mono-reduced Intermediate: 4-Bromo-6-(hydroxymethyl)pyridine-2-carbaldehyde or methyl 4-bromo-6-(hydroxymethyl)pyridine-2-carboxylate, resulting from incomplete reduction.

-

Over-brominated Species: Dibrominated or tribrominated pyridine derivatives may form during the bromination step of the pyridine ring.[2]

-

Dehalogenated Impurity: Pyridine-2,6-dimethanol, arising from the loss of the bromine atom during synthesis or purification.

Potential Degradation Products:

-

Oxidation of the methanol groups to aldehydes or carboxylic acids.

-

Decomposition upon exposure to heat, light, or incompatible materials, potentially leading to the release of hydrogen bromide, nitrogen oxides, and carbon oxides.[3]

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment of 4-Bromopyridine-2,6-dimethanol, including chromatographic and spectroscopic methods.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.[4] A reversed-phase method with UV detection is generally suitable for aromatic compounds like 4-Bromopyridine-2,6-dimethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.[5] It provides excellent separation and structural information from the mass spectra of the eluted compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation of the target compound and for identifying and quantifying proton-containing impurities.[4] The introduction of a bromine atom at the 4-position of the pyridine ring will result in distinct shifts in the NMR spectrum compared to the unsubstituted analog.[6]

Data Presentation

The following tables present illustrative quantitative data for the purity analysis of a hypothetical batch of 4-Bromopyridine-2,6-dimethanol.

Table 1: HPLC Purity Analysis

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 3.5 | 0.15 | Pyridine-2,6-dimethanol |

| 2 | 5.2 | 0.30 | Mono-reduced Intermediate |

| 3 | 7.8 | 99.5 | 4-Bromopyridine-2,6-dimethanol |

| 4 | 9.1 | 0.05 | Unidentified Impurity |

Table 2: GC-MS Purity Analysis

| Peak No. | Retention Time (min) | Area (%) | Identification (based on MS) |

| 1 | 4.2 | 0.10 | Residual Solvent (e.g., Dichloromethane) |

| 2 | 6.5 | 99.8 | 4-Bromopyridine-2,6-dimethanol |

| 3 | 8.1 | 0.10 | 4-Bromo-2,6-lutidine (potential precursor) |

Experimental Protocols

The following are detailed experimental protocols for the purity analysis of 4-Bromopyridine-2,6-dimethanol, adapted from methodologies for similar compounds.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: Octadecyl C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 2.5).[7]

-

Example Gradient: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.[2]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.[2]

-

Detection: UV at 254 nm.[2]

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[2]

-

Purity Calculation: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-550.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][6]

-

Procedure:

-

Acquire the ¹H NMR spectrum.

-

Integrate the peaks corresponding to the protons of 4-Bromopyridine-2,6-dimethanol.

-

Identify any unexpected peaks, which may correspond to residual solvents or impurities.[4]

-

Acquire the ¹³C NMR spectrum for further structural confirmation.

-

Mandatory Visualizations

Caption: Experimental workflow for the purity analysis of 4-Bromopyridine-2,6-dimethanol.

Caption: Logical relationship between the synthesis and potential impurities.

References

In-Depth Technical Guide to 4-Bromopyridine-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromopyridine-2,6-dimethanol (CAS No. 120491-88-5), a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, commercial availability, safety and handling guidelines, and its application in synthetic protocols.

Core Compound Properties

4-Bromopyridine-2,6-dimethanol, also known as (4-bromopyridine-2,6-diyl)dimethanol or 4-Bromo-2,6-bis(hydroxymethyl)pyridine, is a solid, bifunctional pyridine derivative. Its structure, featuring a bromine atom and two hydroxymethyl groups, offers multiple reaction sites for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-Bromopyridine-2,6-dimethanol

| Property | Value | Source(s) |

| CAS Number | 120491-88-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |

| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point | 369.7°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 177.4°C | --INVALID-LINK-- |

| Density | 1.724 g/cm³ | --INVALID-LINK-- |

| Purity | Typically ≥95% - 98% | --INVALID-LINK-- |

| InChI Key | YKHIIERVIUJUBD-UHFFFAOYSA-N | --INVALID-LINK-- |

| Canonical SMILES | C1=C(C=C(N=C1CO)CO)Br | --INVALID-LINK-- |

Commercial Suppliers

4-Bromopyridine-2,6-dimethanol is available from a number of commercial chemical suppliers. The following table summarizes some of the key suppliers and their offerings. Researchers should always consult the supplier's certificate of analysis for lot-specific purity and data.

Table 2: Commercial Supplier Information

| Supplier | Product Name | Purity | Notes |

| --INVALID-LINK-- | 4-Bromo-2,6-bis(hydroxymethyl)pyridine | - | Provides physical property data. |

| --INVALID-LINK-- | 4-Bromopyridine-2,6-dimethanol | 98% | Available in various quantities. |

| --INVALID-LINK-- | (4-Bromopyridine-2,6-diyl)dimethanol | 95% | Provides safety and storage information. |

| --INVALID-LINK-- | (4-Bromopyridine-2,6-diyl)dimethanol | - | Listed as a commercial source. |

| --INVALID-LINK-- | (4-bromopyridine-2,6-diyl)dimethanol | - | Listed as a commercial source. |

Safety and Handling

Appropriate safety precautions should be taken when handling 4-Bromopyridine-2,6-dimethanol. The following information is based on data for the compound and structurally related chemicals.

Table 3: Hazard and Precautionary Statements

| Category | Codes | Description |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.

Experimental Protocols

A key application of 4-Bromopyridine-2,6-dimethanol is its use as a precursor in the synthesis of other valuable building blocks. The following is a detailed protocol for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine, a highly reactive intermediate, using 4-Bromopyridine-2,6-dimethanol as the starting material.

Experimental Protocol: Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine [1]

This protocol is adapted from established procedures for the synthesis of 2,6-bis(bromomethyl)pyridine.[1]

-

Materials:

-

4-bromo-2,6-pyridinedimethanol

-

48% Hydrobromic acid

-

Saturated aqueous solution of sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-bromo-2,6-pyridinedimethanol in a round-bottom flask, slowly add an excess of 48% hydrobromic acid.[1]

-

Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 6-8 hours.[1]

-

Cool the mixture to room temperature.[1]

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[1]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Applications in Drug Discovery and Organic Synthesis

Substituted pyridine scaffolds are integral to medicinal chemistry due to their presence in a wide range of biologically active compounds. 4-Bromopyridine-2,6-dimethanol serves as a versatile building block for creating diverse molecular architectures. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the two hydroxymethyl groups can be further functionalized, for example, by conversion to bromomethyl groups to introduce electrophilic sites.

The resulting 2,6-disubstituted pyridine core is a common motif in compounds investigated for various therapeutic areas. While direct biological activity data for 4-Bromopyridine-2,6-dimethanol is not widely published, its derivatives are of interest in the development of novel therapeutic agents.

Visualizations

The following diagrams illustrate the synthetic utility of 4-Bromopyridine-2,6-dimethanol.

Caption: Synthetic pathway from a diester to 4-Bromo-2,6-bis(bromomethyl)pyridine.

Caption: Experimental workflow for the synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.

References

Methodological & Application

Synthesis of 4-Bromopyridine-2,6-dimethanol from 2,6-Lutidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 4-Bromopyridine-2,6-dimethanol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-lutidine. The protocols detailed herein are compiled from established synthetic methods, offering a clear pathway for laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of 4-Bromopyridine-2,6-dimethanol from 2,6-lutidine is a four-step process. The overall workflow involves the initial oxidation of the methyl groups of 2,6-lutidine, followed by esterification of the resulting dicarboxylic acid. The subsequent key step is the bromination of the pyridine ring at the 4-position. The final step involves the reduction of the diester functionalities to the corresponding diol.

Caption: Synthetic pathway from 2,6-Lutidine to 4-Bromopyridine-2,6-dimethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic route.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |

| Pyridine-2,6-dicarboxylic Acid | C₇H₅NO₄ | 167.12 | ~80% | White Solid |

| Dimethyl Pyridine-2,6-dicarboxylate | C₉H₉NO₄ | 195.17 | ~95% | White Solid |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | ~73% | White Solid |

| 4-Bromopyridine-2,6-dimethanol | C₇H₈BrNO₂ | 218.05 | ~90% (estimated) | Solid |

Experimental Protocols

Step 1: Synthesis of Pyridine-2,6-dicarboxylic Acid

This protocol describes the oxidation of the methyl groups of 2,6-lutidine using potassium permanganate.

Materials:

-

2,6-Lutidine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,6-lutidine in water.

-

Heat the mixture to 60-100°C.

-

Gradually add potassium permanganate to the heated solution. The molar ratio of 2,6-lutidine to KMnO₄ should be between 1:3 and 1:12.

-

Maintain the reaction at the elevated temperature with vigorous stirring until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the pyridine-2,6-dicarboxylic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield for this step is around 80%.

Step 2: Synthesis of Dimethyl Pyridine-2,6-dicarboxylate

This procedure details the Fischer esterification of pyridine-2,6-dicarboxylic acid.

Materials:

-

Pyridine-2,6-dicarboxylic Acid

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst

-

Ethyl Acetate

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend pyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of sulfuric acid).

-

Allow the reaction mixture to warm to room temperature and then stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 5% aqueous NaOH solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield dimethyl pyridine-2,6-dicarboxylate as a white solid.[1] This reaction typically proceeds with high yield (around 95%).

Step 3: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

The direct bromination of the electron-deficient pyridine ring in dimethyl pyridine-2,6-dicarboxylate is challenging. An effective method involves starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is first esterified and then the hydroxyl group is substituted with bromine.

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (can be synthesized from chelidamic acid)

-

Tetrabutylammonium bromide

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, dissolve tetrabutylammonium bromide and P₂O₅ in toluene.

-

Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate to the mixture.

-

Stir the mixture at 110°C for 6 hours.

-

After cooling, remove the toluene by rotary evaporation.

-

To the resulting oil, add distilled water and extract the product with dichloromethane.

-

Wash the combined organic phases with water and dry over Na₂SO₄.

-

Evaporate the dichloromethane and recrystallize the crude product from methanol to give dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid. A yield of 73% has been reported for this transformation.[2]

Step 4: Synthesis of 4-Bromopyridine-2,6-dimethanol

This protocol describes the reduction of the diester to the diol using sodium borohydride, a method analogous to the reduction of the non-brominated counterpart.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Anhydrous Methanol

-

Sodium Borohydride (NaBH₄)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (approximately 4 equivalents) in portions to the stirred solution.

-

Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction by carefully adding saturated aqueous Na₂CO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the residue with a DCM/Methanol mixture (e.g., 10:1).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to obtain 4-bromopyridine-2,6-dimethanol. This reduction is expected to have a high yield, analogous to the reported 96% for the non-brominated diester.[3]

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and the chemical structures of the intermediates and the final product.

References

Application Notes and Protocols for the Reduction of 4-Bromo-2,6-Pyridinedicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction